N-(4-methoxyphenyl)pent-4-enamide
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Overview
Description
N-(4-methoxyphenyl)pent-4-enamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pent-4-enamide moiety
Mechanism of Action
Action Environment
The action, efficacy, and stability of N-(4-methoxyphenyl)pent-4-enamide can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and storage conditions.
Biochemical Analysis
Biochemical Properties
N-(4-methoxyphenyl)pent-4-enamide has been shown to interact with various biomolecules in biochemical reactions . It has been evaluated in vitro against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans
Cellular Effects
This compound affects the viability of parasites in a time- and concentration-dependent manner . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This compound has been evaluated in vitro against the nematode Toxocara canis
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-(4-methoxyphenyl)pent-4-enamide involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope, making it a versatile method for producing enamides.
Industrial Production Methods
This method overcomes the intrinsic low electrophilicity of amides and allows for the efficient production of enamides .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(4-methoxyphenyl)pent-4-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a pent-4-enamide moiety.
N-(4-methoxyphenyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.
Uniqueness
N-(4-methoxyphenyl)pent-4-enamide is unique due to its specific combination of a methoxy group, phenyl ring, and pent-4-enamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research .
Biological Activity
N-(4-methoxyphenyl)pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and pharmacological evaluations, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to a phenyl ring, linked to a pent-4-enamide backbone. This structure contributes to its unique biochemical interactions and potential therapeutic applications.
Research indicates that this compound interacts with various biomolecules, influencing biochemical pathways. Key properties include:
- Solubility : The methoxy group enhances solubility in biological systems.
- Reactivity : The conjugated double bond system increases chemical reactivity, enabling interactions with enzymes and receptors.
Cellular Effects
Studies have shown that this compound exhibits significant effects on cellular viability, particularly against parasitic infections:
- Antiparasitic Activity : Evaluated against Toxocara canis, this compound demonstrated a time- and concentration-dependent reduction in parasite viability. It exhibited lower cytotoxicity to human cell lines compared to traditional anthelmintics like albendazole .
Compound | IC50 (μM) | Cytotoxicity Profile |
---|---|---|
This compound | >500 (human cells) | Low |
Albendazole | 30 (human cells) | High |
Molecular Mechanism
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : Potential inhibition of metabolic enzymes, similar to the action of other benzimidazole derivatives.
- Gene Expression Modulation : Changes in gene expression profiles related to cell survival and apoptosis pathways.
In vitro Studies
In vitro studies have been pivotal in assessing the biological activity of this compound:
- Antiparasitic Efficacy : Demonstrated comparable efficacy to albendazole against Toxocara canis with significantly reduced cytotoxicity in human cell lines.
- Drug-Likeness Profile : Pharmacokinetic studies indicate favorable drug-like properties, including permeability across the blood-brain barrier (BBB), making it a candidate for further development .
Case Studies
A notable study evaluated the compound's effects on human and animal cell lines:
- Study Design : Cells were treated with varying concentrations (250 μM and 500 μM).
- Findings : this compound showed minimal cytotoxic effects, maintaining over 90% cell viability at therapeutic concentrations.
Properties
IUPAC Name |
N-(4-methoxyphenyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-4-5-12(14)13-10-6-8-11(15-2)9-7-10/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDAPSJSKKDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.